molecular formula C28H38N8O3 B3027741 tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1374639-78-7

tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B3027741
CAS No.: 1374639-78-7
M. Wt: 534.7
InChI Key: ZCVCEBXWRPIXKX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C28H38N8O3 and its molecular weight is 534.7. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid. It was characterized using various spectroscopic methods and X-ray diffraction studies. This process contributes to the understanding of its structure and potential applications in medicinal chemistry (Sanjeevarayappa et al., 2015).

Catalytic Applications

  • Derivatives of this compound, specifically 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, have been synthesized and evaluated for their effectiveness as catalysts in acylation chemistry. The study highlights the significance of neighboring group effects in the catalytic cycle, showcasing the compound's potential in synthetic chemistry (Mennenga et al., 2015).

Interaction Studies

  • Research has explored the interaction of related chemical structures with glycine esters, leading to the creation of new derivatives with potential biological activity. This includes derivatives of pyrrolo[2,3-d]pyrimidine, highlighting the compound's relevance in the synthesis of biologically active molecules (Zinchenko et al., 2018).

Biological Activity Studies

  • Studies have been conducted to explore the biological activities of similar compounds, such as their antibacterial and anthelmintic properties. Though the specific tert-butyl derivative has shown moderate activity in these areas, this research provides a foundation for further exploration into its potential biological applications (El-Abadelah et al., 1998).

Structural Analysis

  • Extensive structural analysis of similar compounds has been performed, providing insight into their molecular configuration, intermolecular interactions, and potential as pharmaceutical intermediates. This analysis is crucial for understanding the physicochemical properties of the tert-butyl derivative (Anthal et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By targeting these kinases, the compound can influence cell proliferation and growth.

Mode of Action

The compound acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from interacting with cyclin D, a protein required for their activation. This inhibition disrupts the progression of the cell cycle, leading to a halt in cell division and growth .

Biochemical Pathways

The inhibition of CDK4 and CDK6 affects the cell cycle regulatory pathway . Under normal conditions, CDK4/6 forms a complex with cyclin D in the early stages of the G1 phase. This complex phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression. When CDK4/6 is inhibited, Rb remains unphosphorylated, halting the cell cycle in the G1 phase .

Result of Action

The result of the compound’s action is the induction of cell cycle arrest in the G1 phase, which can lead to apoptosis , or programmed cell death . This makes the compound a potential candidate for cancer therapy, as it can halt the uncontrolled cell proliferation characteristic of cancerous tumors.

Safety and Hazards

The compound is labeled with the GHS07 and GHS08 pictograms, indicating that it can cause eye irritation and may cause genetic defects and harm to organs through prolonged or repeated exposure . It’s also harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

tert-butyl 4-[6-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N8O3/c1-28(2,3)39-27(38)35-14-12-34(13-15-35)21-10-11-23(29-18-21)31-26-30-17-19-16-22(25(37)33(4)5)36(24(19)32-26)20-8-6-7-9-20/h10-11,16-18,20H,6-9,12-15H2,1-5H3,(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVCEBXWRPIXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021044
Record name 1-​Piperazinecarboxylic acid, 4-​[6-​[[7-​cyclopentyl-​6-​[(dimethylamino)​carbonyl]​-​7H-​pyrrolo[2,​3-​d]​pyrimidin-​2-​yl]​amino]​-​3-​pyridinyl]​-​, 1,​1-​dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374639-78-7
Record name tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-​Piperazinecarboxylic acid, 4-​[6-​[[7-​cyclopentyl-​6-​[(dimethylamino)​carbonyl]​-​7H-​pyrrolo[2,​3-​d]​pyrimidin-​2-​yl]​amino]​-​3-​pyridinyl]​-​, 1,​1-​dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-({6-[7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}pyridin-3-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.239.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL 4-(6-((7-CYCLOPENTYL-6-(DIMETHYLCARBAMOYL)-7H-PYRROLO(2,3-D)PYRIMIDIN-2-YL)AMINO)PYRIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHB4VBX3AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Using General Buchwald method 1, 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (200 mg, 0.683 mmol, 1.0 eq) was combined with 5-(6-Amino-pyridin-3-yl)-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (218 mg, 0.751 mmol, 1.1 eq) to give 4-[6-(7-Cyclopentyl-6-dimethylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylic acid tert-butyl ester (350 mg, 94% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.32 (s, 6H) 1.39 (s, 6H) 1.62 (br. s., 3H) 1.94 (br. s., 8H) 2.41 (br. s., 3H) 2.92-3.02 (m, 2H) 3.05 (br. s., 7H) 3.26 (d, J=11.12 Hz, 3H) 3.34 (br. s., 3H) 3.51-3.64 (m, 1H) 4.39 (s, 1H) 4.45 (br. s., 1H) 4.55 (br. s., 1H) 4.72 (t, J=8.59 Hz, 1H) 6.58 (s, 1H) 7.12 (dd, J=9.09, 3.03 Hz, 1H) 7.74 (d, J=2.53 Hz, 1H) 8.02 (t, J=8.08 Hz, 1H) 8.72 (s, 1H) 9.15 (s, 1H); MS m/z 547.1 (M+H)+.

Synthesis routes and methods II

Procedure details

A nitrogen-flushed, 3 L, Argonaut reactor system is charged with 43.9 g (0.15 mol. 1.0 eq) of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, (crude A1, from Step 1.4 above), 45.9 g (0.165 mol, 1.1 eq.) of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (A2), 0.67 g (3.0 mmol, 0.02 eq) of palladium (II) acetate, 3.73 g (6.0 mmol, 0.04 eq) of (±) 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene, ±BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and 275 g (344 mL) of 4-methyl-2-pentanone. The resulting suspension is stirred and heated to 40±3° C. 73.3 g (0.225 mol, 1.5 eq) of cesium carbonate is added in 5 to 10 g portions over 15 min. The resulting suspension is stirred and heated to 100±3° C. This temperature is maintained for 3 h or until the remaining starting material, A1, is ≦2% (area normalization) as determined by HPLC analysis. The progress of the reaction is checked using the Process Steering Control. The sample is cooled to 70±3° C. and 344 g (344 mL) of water is added over 5 min. The sample is cooled to 50±3° C. and held at this temperature for 30 min. 353 g (516 mL) of heptane is added over 30 minutes and the sample is stirred for 2 h. The mixture is then cooled to 22±3° C. and held at least 4 h (hold point). The solids are filtered through a polypropylene filter pad. The filter cake is washed with a cold (4° C.) mixture of 24 g (30 mL) of 4-methyl-2-pentanone and 41 g (60 mL) of heptane. The solids are dried at 60° C. until HSGC PSC shows organic solvents to be 1%, to afford 72.6 g of A3 as a tan solid mp 215-217° C. (dec.).
Name
Quantity
344 mL
Type
solvent
Reaction Step Two
Quantity
344 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
45.9 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
cesium carbonate
Quantity
73.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.67 g
Type
catalyst
Reaction Step Nine
Quantity
3.73 g
Type
catalyst
Reaction Step Ten
Quantity
516 mL
Type
solvent
Reaction Step Eleven
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

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